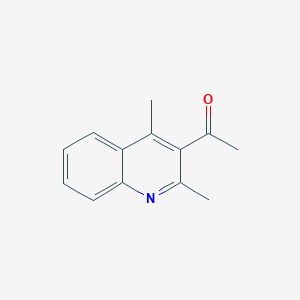
1-(2,4-Dimethylquinolin-3-yl)ethanone
Descripción general
Descripción
1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C13H13NO, is characterized by a quinoline ring substituted with two methyl groups at positions 2 and 4, and an ethanone group at position 3.
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone can be achieved through various methods. One common synthetic route involves the condensation of 2-aminoacetophenone with acetylacetone in the presence of a catalyst such as ferric chloride hexahydrate (FeCl3·6H2O) and water as a solvent . This method is environmentally friendly and offers several advantages, including shorter reaction times, milder conditions, easy workup, and better yields .
Industrial production methods for this compound may involve similar condensation reactions, optimized for large-scale production. The use of heterogeneous catalysts, such as zeolites, can enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
1-(2,4-Dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions to introduce other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. Major products formed from these reactions include substituted quinolines and quinoline alcohols .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: This compound is studied for its potential therapeutic properties, including its use in the treatment of infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, they can interact with DNA to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(2,4-Dimethylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:
2-Methylquinoline: Lacks the ethanone group and has different biological activities.
4-Methylquinoline: Similar to 2-methylquinoline but with the methyl group at position 4.
3-Ethylquinoline: Has an ethyl group instead of an ethanone group at position 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMYKCBRHBKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368931 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14428-41-2 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-5-yl)-2-[[3-(2-fluorophenyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1224349.png)
![(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1224351.png)
![4-Nitrobenzoic acid [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester](/img/structure/B1224353.png)
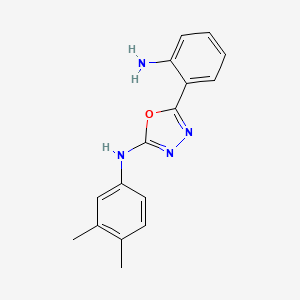
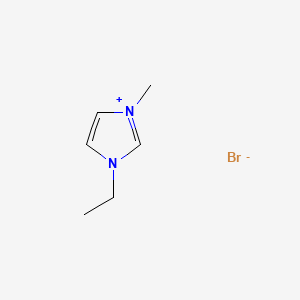


![3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid](/img/structure/B1224363.png)
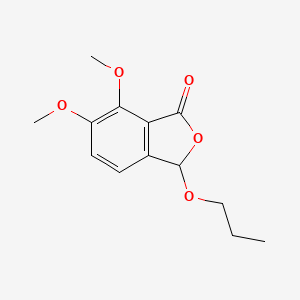
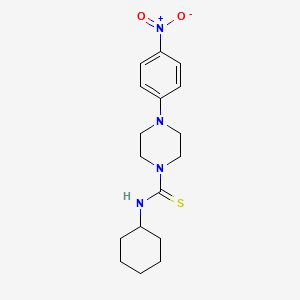
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1224366.png)
![N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1224367.png)
![N'-(5-Chloro-2-pyridinyl)-N-[cis-2-(2,6-difluorophenyl)cyclopropyl]-thiourea](/img/structure/B1224368.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1224369.png)
